molecular formula C11H10N2OS B427953 2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 21873-96-1

2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B427953
CAS No.: 21873-96-1
M. Wt: 218.28g/mol
InChI Key: CGPOXFJAHRMCGV-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Quinazoline derivatives, including those related to "2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one," are significant in medicinal chemistry and drug discovery. They are central to the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines, which are privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These activities span from anticancer and antimalarial effects to roles in cardiovascular and neurological disorders (Mishra, Nair, & Baire, 2022).

Anticancer Research

Quinazoline derivatives are explored for their therapeutic potentials, particularly in anticancer research. They are investigated for their ability to modulate various biochemical targets, showing promise as novel agents for cancer chemotherapy (Marzaro, Guiotto, & Chilin, 2012). This suggests that compounds like "this compound" could have potential applications in developing new anticancer drugs by targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial and Antibacterial Applications

The structural analogs of "this compound" have been studied for their antimicrobial and antibacterial properties. This includes the exploration of tetrahydroisoquinolines, which have shown a range of therapeutic activities, hinting at the potential of related compounds to act against various infectious diseases (Singh & Shah, 2017).

Properties

IUPAC Name

2-prop-2-enylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPOXFJAHRMCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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